molecular formula C14H21NO3 B1653969 Cyclopropylmescaline CAS No. 207740-23-6

Cyclopropylmescaline

Cat. No.: B1653969
CAS No.: 207740-23-6
M. Wt: 251.32
InChI Key: LNTBHKZMYJTHTH-UHFFFAOYSA-N
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Description

Cyclopropylmescaline (CPM or 4-cyclopropylmethoxy-3,5-dimethoxyphenethylamine) is a lesser-known psychedelic drug . It was first synthesized by Alexander Shulgin . The dosage range is listed as 60–80 mg and the duration listed as 12–18 hours . CPM produces closed-eye imagery, visuals, and fantasies .


Physical And Chemical Properties Analysis

This compound has a density of 1.1±0.1 g/cm3, a boiling point of 368.7±37.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.8 mmHg at 25°C . Its enthalpy of vaporization is 61.5±3.0 kJ/mol and its flash point is 181.2±20.2 °C . It also has a molar refractivity of 71.2±0.3 cm3 .

Scientific Research Applications

Versatile Player in Drug Molecules

  • Cyclopropyl Ring in Drug Development : The cyclopropyl ring, which is part of cyclopropylmescaline, is increasingly used in drug development. This is due to its unique structural features like coplanarity of carbon atoms, short and strong C-C bonds, and enhanced π-character of C-C bonds. These features contribute to enhancing the potency of drugs and reducing off-target effects (Talele, 2016).

Cyclopropyl Scaffolds in Therapeutic Research

  • Clinical Applications : Cyclopropyl scaffolds are found in clinical drug molecules and are significant in therapeutic research. They exhibit interesting chemical properties and unique pharmacology activity, applicable in various therapeutic fields like cancer, infection, respiratory disorders, and more (Sun et al., 2020).

Restricting Conformations in Bioactive Compounds

  • Conformationally Restricted Analogs of Histamine : Cyclopropane rings are used effectively to restrict the conformation of biologically active compounds. This restriction aids in investigating bioactive conformations and improving activity, which can be relevant to this compound’s effects (Kazuta et al., 2002).

Diverse Biological Activities

  • Biological Properties : Cyclopropane derivatives, including this compound, have a range of biological properties. These include enzyme inhibition, insecticidal, antifungal, antimicrobial, antibiotic, antibacterial, antitumor, and antiviral activities. This diversity highlights the potential of cyclopropyl compounds in various biological applications (Salaün, 2000).

Cyclopropane in Synthesis

  • Cyclopropanes in Organic Chemistry : Cyclopropane rings, like those in this compound, are valuable in organic synthesis. They are used in cyclization and cycloaddition reactions for synthesizing cyclic compounds, demonstrating their importance in chemical synthesis (Simone & Waser, 2009).

Mechanism of Action

Cyclopropylmescaline (CPM) is a lesser-known psychedelic compound . Despite its relative obscurity, it has a fascinating mechanism of action that involves several biological targets and pathways. This article will delve into the various aspects of CPM’s action, from its primary targets to its pharmacokinetics and the influence of environmental factors.

Pharmacokinetics

In Alexander Shulgin’s book PiHKAL, the dosage range of CPM is listed as 60–80 mg, and the duration of its effects is listed as 12–18 hours . This suggests that CPM may have a relatively long half-life, although more research is needed to confirm this.

Result of Action

CPM is reported to produce closed-eye imagery, visuals, and fantasies . It also enhances the perception of music . These effects are likely the result of CPM’s interaction with serotonin receptors and the subsequent alteration of normal sensory processing in the brain.

Action Environment

More research is needed to understand how these and other environmental factors influence the action of CPM.

Disclaimer: The compound is a lesser-known psychedelic, and very little data exists about its pharmacological properties, metabolism, and toxicity . Therefore, the information presented here should be considered hypothetical and is subject to further scientific investigation.

Safety and Hazards

There is very little data available about the safety and hazards of Cyclopropylmescaline . As with any psychedelic substance, it should be used with caution and under appropriate supervision.

Properties

IUPAC Name

2-[4-(cyclopropylmethoxy)-3,5-dimethoxyphenyl]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO3/c1-16-12-7-11(5-6-15)8-13(17-2)14(12)18-9-10-3-4-10/h7-8,10H,3-6,9,15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNTBHKZMYJTHTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OCC2CC2)OC)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60658384
Record name 4-(Cyclopropylmethoxy)-3,5-dimethoxybenzeneethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60658384
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

207740-23-6
Record name 4-(Cyclopropylmethoxy)-3,5-dimethoxybenzeneethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=207740-23-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyclopropylmescaline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0207740236
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-(Cyclopropylmethoxy)-3,5-dimethoxybenzeneethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60658384
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CYCLOPROPYLMESCALINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D9268U4GS8
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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